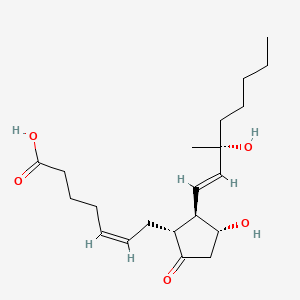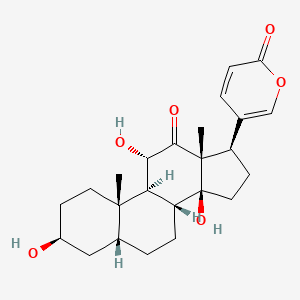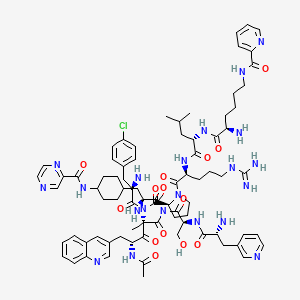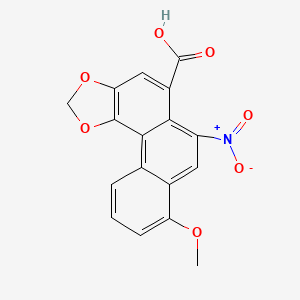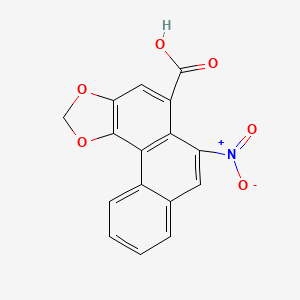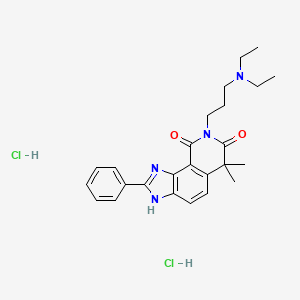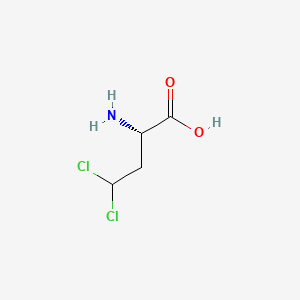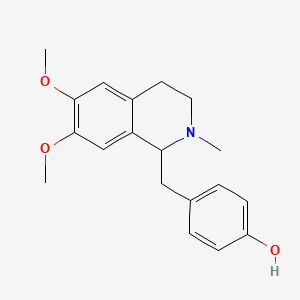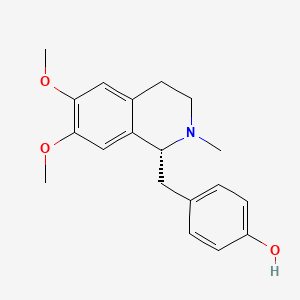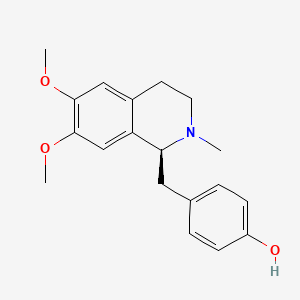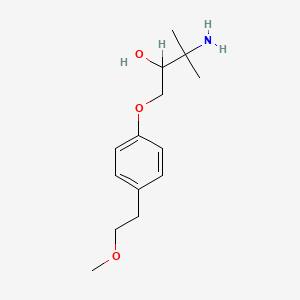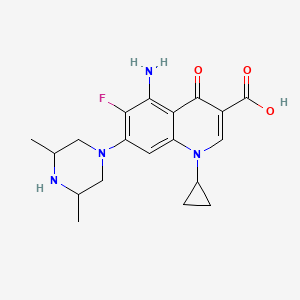
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT-4930 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Sparfloxacin
This compound, also known as sparfloxacin, is primarily recognized for its antibacterial properties. It has been identified as an effective antibacterial drug, particularly in its zwitterionic form in the solid state, and is useful in stabilizing molecules within a lattice structure (Sivalakshmidevi, Vyas, & Om Reddy, 2000).
Antimycobacterial Activities
Novel fluoroquinolones derived from this compound have demonstrated significant antimycobacterial activities. These derivatives have shown in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, and have been found to inhibit the supercoiling activity of DNA gyrase in Mycobacterium smegmatis (Senthilkumar et al., 2009).
Synthesis and Antimicrobial Evaluation
Various derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities. These studies have shown that certain derivatives exhibit strong antimycobacterial properties in both in vitro and in vivo models (Senthilkumar, Dinakaran, Banerjee, Devakaram, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Antifungal and Urease Inhibitory Studies
- Novel Derivatives with Antimicrobial and Antifungal Activities: Derivatives of this compound have been shown to possess significant antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have also demonstrated inhibitory activities against enzymes like urease and carbonic anhydrase II (Arayne, Sultana, Gul, & Khan, 2013).
Additional Research Applications
Anti-tubercular and Antibacterial Agents
Synthesized analogues of this compound have displayed potent anti-tubercular and antibacterial activity, particularly against Mycobacterium tuberculosis and various other bacterial strains, demonstrating their potential as therapeutic agents (Suresh, Nagesh, Renuka, Rajput, Sharma, Khan, & Kondapalli Venkata Gowri, 2014).
Photochemistry in Aqueous Solutions
Research on the photochemistry of this compound, particularly in the context of ciprofloxacin, reveals interesting chemical behaviors upon irradiation in water. These studies provide insights into the stability and reactivity of the compound under different conditions (Mella, Fasani, & Albini, 2001).
Eigenschaften
CAS-Nummer |
123016-40-0 |
|---|---|
Produktname |
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Molekularformel |
C19H23FN4O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O3/c1-9-6-23(7-10(2)22-9)14-5-13-15(17(21)16(14)20)18(25)12(19(26)27)8-24(13)11-3-4-11/h5,8-11,22H,3-4,6-7,21H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
FJKKQUMMLOQJPY-AOOOYVTPSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AT 4930; AT4930; AT-4930; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



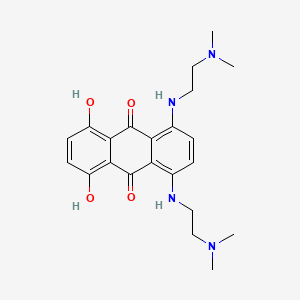
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
